
(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate is a chemical compound that belongs to the class of carbamate esters. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopentene ring attached to a phenyl group, further linked to an N-methylcarbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate typically involves the reaction of 2-cyclopent-2-en-1-ylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-cyclopent-2-en-1-ylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and stringent quality control measures. The process includes:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form 2-cyclopent-2-en-1-ylphenol and methylamine.
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the N-methylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-cyclopent-2-en-1-ylphenol and methylamine.
Oxidation: Oxidized derivatives of the phenyl and cyclopentene rings.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying carbamate chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in pest control.
Wirkmechanismus
The mechanism of action of (2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its pesticidal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclopentylphenyl N-methylcarbamate: Another carbamate ester with a cyclopentyl group instead of a cyclopentene ring.
Carbaryl: A widely used carbamate pesticide with a similar mechanism of action.
Bendiocarb: Another carbamate pesticide known for its effectiveness against a broad spectrum of pests.
Uniqueness
(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate is unique due to its specific structural features, such as the cyclopentene ring, which may confer distinct chemical and biological properties compared to other carbamate esters
Eigenschaften
CAS-Nummer |
21193-01-1 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C13H15NO2/c1-14-13(15)16-12-9-5-4-8-11(12)10-6-2-3-7-10/h2,4-6,8-10H,3,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZPZSGXXMMPWKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1C2CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


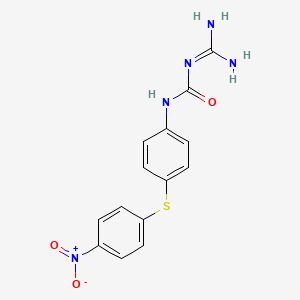
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
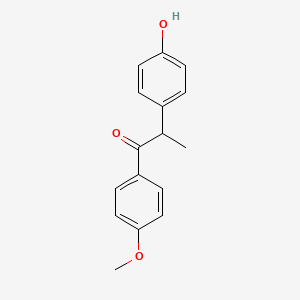
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
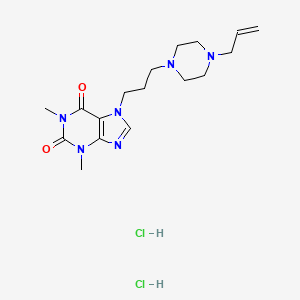
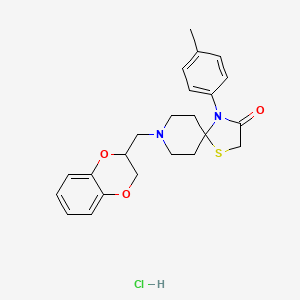

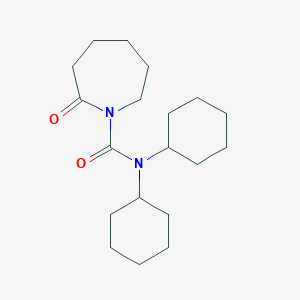
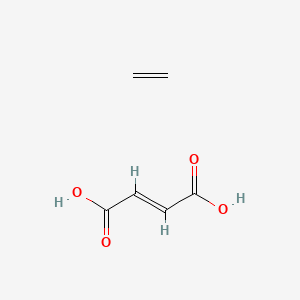
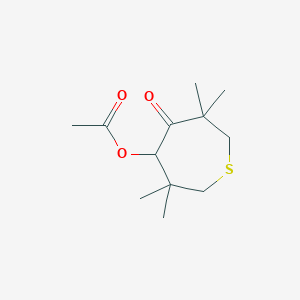

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
